N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c23-15(11-2-1-3-13(6-11)22-10-16-19-20-22)18-12-7-17-21(8-12)14-4-5-24-9-14/h1-3,6-8,10,14H,4-5,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTJQXXABJSJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base such as sodium hydroxide.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Tetrazole Ring Formation: The tetrazole ring can be synthesized by the [2+3] cycloaddition reaction of azides with nitriles.
Coupling Reactions: The final compound is obtained by coupling the tetrahydrofuran, pyrazole, and tetrazole intermediates with a benzoyl chloride derivative under appropriate conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while nucleophilic substitution at the benzamide moiety could produce various substituted amides.
Scientific Research Applications
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, depending on its biological activity profile.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural features, synthetic pathways, and functional implications.
Pyrazole-Quinazoline Hybrids (Compounds 44–47)
- Structural Differences :
- Synthetic Routes :
- The target compound’s synthesis likely involves coupling a THF-substituted pyrazole with a benzamide precursor. In contrast, compounds 44–47 are synthesized via Buchwald-Hartwig amination of bromophenyl intermediates with cyclopropyl- or piperidinyl-pyrazoles, followed by trifluoromethylbenzamide conjugation .
- Functional Implications :
- The trifluoromethyl group in compounds 44–47 enhances lipophilicity and metabolic stability, whereas the tetrazole in the target compound may improve solubility and target engagement via ionic interactions.
Pyrazolyl-Chalcone Hybrids (Compounds 5a–5b)
- Structural Differences :
- Synthetic Routes :
- Functional Implications :
- Chalcone hybrids exhibit anticancer activity through tubulin inhibition, while the target compound’s tetrazole may confer distinct mechanisms, such as kinase inhibition or DNA intercalation.
Tetrahydrofuran-Containing Benzamide Derivatives (Patent XIV)
- Structural Differences: Target Compound: Simpler structure with a single THF substituent. Patent XIV: Incorporates a benzodioxin ring and difluoropropanoyl group, increasing molecular complexity .
- Synthetic Routes :
- Functional Implications: The benzodioxin and difluoropropanoyl groups in Patent XIV enhance blood-brain barrier penetration, whereas the target compound’s tetrazole may limit CNS activity due to higher polarity.
Data Tables
Table 1. Structural and Physicochemical Comparison
*LogP estimated using fragment-based methods.
Research Findings and Implications
- Metabolic Stability : The THF group in the target compound may reduce cytochrome P450-mediated metabolism compared to cyclopropyl analogs (e.g., compound 44) .
- Solubility : The tetrazole moiety enhances aqueous solubility (predicted ~50 μM) relative to trifluoromethylbenzamide derivatives (e.g., compound 44, solubility ~10 μM) .
Biological Activity
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole and a tetrazole moiety, which are known for their diverse biological activities. The presence of the tetrahydrofuran ring contributes to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C_{12}H_{14}N_{6}O |
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | This compound |
| Appearance | White to yellow solid |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. A study reported that such derivatives inhibited cell proliferation by over 50% in these lines, indicating a promising lead for further development .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Pyrazole-based compounds have been documented to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This activity is crucial for treating autoimmune diseases and chronic inflammatory conditions .
The proposed mechanism involves the inhibition of key signaling pathways associated with inflammation and cancer progression, such as the p38 MAPK pathway. By blocking this pathway, the compound may reduce the phosphorylation of downstream targets like HSP27, thereby attenuating inflammatory responses .
Study 1: Inhibition of Tumor Growth
In a xenograft mouse model, compounds derived from similar structural frameworks were tested for their ability to inhibit tumor growth. Results indicated that these compounds significantly reduced tumor size compared to controls, supporting their potential as anticancer agents .
Study 2: Cytotoxicity Profile
A comparative study evaluated the cytotoxicity of various pyrazole derivatives, including this compound. The results showed selective toxicity towards cancer cells while sparing normal fibroblasts, which is critical for minimizing side effects in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization strategies for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide?
- Methodological Answer :
- Synthesis : Use condensation reactions with hydrazine derivatives (e.g., 2-hydroxyethylhydrazine) and ketones, followed by functionalization of the tetrazole moiety. Key steps include stirring in N,N-dimethylformamide (DMF) with K₂CO₃ for alkylation .
- Characterization : Employ elemental analysis, IR/NMR spectroscopy, and single-crystal X-ray diffraction to confirm structure . For purity, use HPLC or mass spectrometry.
Q. How can researchers confirm the molecular structure of this compound with high precision?
- Methodological Answer :
- Combine single-crystal X-ray diffraction (SCXRD) for absolute stereochemical confirmation with DFT-optimized geometries to validate bond lengths and angles computationally . Cross-reference spectral data (¹H/¹³C NMR) with simulated spectra from computational tools like Gaussian .
Q. What safety protocols are critical during the synthesis and handling of this compound?
- Methodological Answer :
- Adhere to institutional Chemical Hygiene Plans, including fume hood use for volatile reagents (e.g., DMF) . Conduct mandatory safety exams (100% score required) covering waste disposal, PPE, and emergency procedures .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties or reaction mechanisms of this compound?
- Methodological Answer :
- Use DFT (B3LYP/6-31G* basis set) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and reaction pathways. Validate with Hirshfeld surface analysis to study intermolecular interactions . Integrate experimental spectroscopic data to refine computational models .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole-tetrazole derivatives?
- Methodological Answer :
- Cross-validate assays: Compare maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models for anticonvulsant activity . Address purity discrepancies via HPLC and control for substituent effects (e.g., fluorophenyl vs. methyl groups) . Use dose-response curves and statistical validation (e.g., ANOVA) to confirm reproducibility.
Q. How can reaction conditions be optimized for scalability while maintaining yield?
- Methodological Answer :
- Apply ICReDD’s feedback loop: Use quantum chemical calculations to screen solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/NaH) . Narrow conditions via high-throughput experimentation and monitor reaction progress with in-situ IR or LC-MS .
Q. What advanced techniques are used to study the compound’s supramolecular assembly or crystallographic packing?
- Methodological Answer :
- Perform SCXRD to analyze hydrogen bonding (e.g., N-H···O/N interactions) and π-stacking. Complement with CrystalExplorer for Hirshfeld surface analysis to quantify intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals interactions) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?
- Methodological Answer :
- Use dual in vitro/in vivo models: Start with enzyme inhibition assays (e.g., COX-2 or GABA receptors) , followed by rodent MES/scPTZ tests. Include positive controls (e.g., valproic acid) and blinded experimental groups to reduce bias .
Q. What computational tools are recommended for predicting metabolic stability or toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
